3-Methyladenine

Description

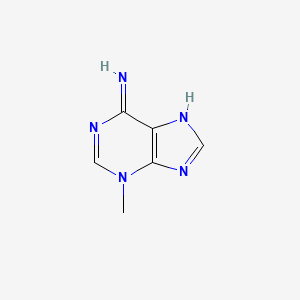

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-7H-purin-6-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBYVFQJHWLTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N)C2=C1N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199406, DTXSID901346127 | |

| Record name | 3-Methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-Dihydro-3-methyl-6H-purin-6-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5142-23-4, 60192-57-6 | |

| Record name | 3-Methyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005142234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,9-Dihydro-3-methyl-6H-purin-6-imine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060192576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyladenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5142-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-Dihydro-3-methyl-6H-purin-6-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-3H-adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR88TV7SNU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,9-DIHYDRO-3-METHYL-6H-PURIN-6-IMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3899G64TKW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of 3-Methyladenine as an Autophagy Inhibitor: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery and characterization of 3-Methyladenine (3-MA) as a pivotal inhibitor of autophagy. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study of autophagy and its modulation. This document details the seminal research that identified 3-MA's inhibitory properties, its mechanism of action targeting phosphoinositide 3-kinases (PI3Ks), and the subsequent understanding of its dual role in regulating autophagy. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to facilitate a deeper understanding and practical application of this crucial research tool.

Introduction: The Dawn of Autophagy Inhibition

The study of autophagy, the cellular process of self-digestion, was revolutionized by the identification of pharmacological tools capable of its modulation. Among the earliest and most widely used of these is this compound (3-MA). Its discovery as an autophagy inhibitor is a landmark in cell biology, providing a means to dissect the intricate mechanisms of this fundamental process.

The initial breakthrough came in 1982 when Seglen and Gordon published their findings on the effects of 3-MA in isolated rat hepatocytes.[1][2] Their work demonstrated that 3-MA could potently inhibit the degradation of endogenous proteins within the lysosomal pathway, a hallmark of autophagy.[1][2] Specifically, they observed that 3-MA suppressed the formation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic components for degradation.[1] This pioneering study established 3-MA as a specific inhibitor of the initial stages of autophagy.

Mechanism of Action: Targeting the PI3K Signaling Nexus

Subsequent research delved into the molecular mechanism underlying 3-MA's inhibitory effect. It was discovered that 3-MA functions as an inhibitor of phosphoinositide 3-kinases (PI3Ks), a family of enzymes crucial for various cellular processes, including autophagy.

3-MA exhibits a complex interaction with different classes of PI3Ks. It is a well-established inhibitor of class III PI3K (Vps34), which is a critical component of the machinery required for the nucleation of the autophagosomal membrane. By inhibiting Vps34, 3-MA effectively blocks the formation of autophagosomes at an early stage.

Interestingly, 3-MA also inhibits class I PI3Ks, which are key components of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and a negative regulator of autophagy. This dual inhibitory role leads to a context-dependent and sometimes paradoxical effect on autophagy. While short-term treatment with 3-MA robustly inhibits starvation-induced autophagy by blocking class III PI3K, prolonged treatment can, under certain conditions, promote autophagy by inhibiting the class I PI3K/Akt/mTOR axis. This nuance is critical for the accurate interpretation of experimental results.

Quantitative Data: The Efficacy of this compound

The inhibitory potency of 3-MA has been quantified in various cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) provides a standardized measure of its effectiveness.

| Cell Line | Compound | IC50 (mM) | Reference |

| Normal Rat Kidney (NRK) | This compound | 1.21 | [3] |

| HeLa (Human Cervical Cancer) | This compound | Dose-dependent reduction in viability | [4] |

| MCF-7 (Human Breast Cancer) | This compound | Dose-dependent reduction in viability | [4] |

| U-87 MG (Human Glioblastoma) | This compound | Not explicitly provided | |

| A549 (Human Lung Carcinoma) | This compound | Not explicitly provided | |

| HT-29 (Human Colorectal Adenocarcinoma) | This compound | Not explicitly provided |

Note: Specific IC50 values for autophagy inhibition by 3-MA are not consistently reported across all cell lines in the literature, as its effect is often assessed at a standard working concentration (typically 5-10 mM). The provided data reflects reported values and observed effects on cell viability.

Experimental Protocols: A Practical Guide to Studying 3-MA's Effects

The following protocols are foundational for investigating the impact of 3-MA on autophagy.

Western Blot Analysis of LC3 and p62/SQSTM1

This method is used to quantify the levels of key autophagy-related proteins, LC3-II (a marker of autophagosomes) and p62/SQSTM1 (an autophagy substrate that is degraded during the process).

Materials:

-

Cells of interest

-

This compound (working solution typically 5-10 mM in culture medium)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibodies:

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with 3-MA at the desired concentration and for the appropriate duration. Include positive and negative controls (e.g., starvation media to induce autophagy, untreated cells).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 to 1:10000) for 1 hour at room temperature.[10]

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

Immunofluorescence for LC3 Puncta

This technique allows for the visualization and quantification of autophagosomes as punctate structures within the cell.

Materials:

-

Cells grown on coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or digitonin)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibody: Rabbit anti-LC3B (e.g., Cell Signaling Technology #2775)

-

Fluorescently-labeled secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (e.g., Thermo Fisher Scientific #A-11008, Jackson ImmunoResearch 111-545-003)[11][12]

-

DAPI stain (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with 3-MA as described for Western blotting.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash three times with PBS.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block with blocking buffer for 30-60 minutes.

-

Primary Antibody Incubation: Incubate with anti-LC3B antibody (e.g., 1:200) for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody (e.g., 1:500) for 1 hour at room temperature, protected from light.

-

Washing: Repeat the washing step.

-

Counterstaining: Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.[3]

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize and quantify the LC3 puncta using a fluorescence microscope.

Electron Microscopy for Autophagosome Quantification

Electron microscopy (EM) is the gold standard for the direct visualization and morphological characterization of autophagic structures.

Materials:

-

Cell pellets or tissue samples

-

EM fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)

-

Osmium tetroxide

-

Uranyl acetate

-

Lead citrate

-

Resin for embedding

-

Ultramicrotome

-

Transmission Electron Microscope

Procedure:

-

Fixation: Fix samples in EM fixative.

-

Post-fixation: Post-fix in osmium tetroxide.

-

Staining and Dehydration: Stain with uranyl acetate and dehydrate through a graded series of ethanol.

-

Embedding: Infiltrate with and embed in resin.

-

Sectioning: Cut ultrathin sections using an ultramicrotome.

-

Post-staining: Stain sections with uranyl acetate and lead citrate.

-

Imaging: Examine the sections using a transmission electron microscope to identify and quantify autophagosomes and autolysosomes.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: The PI3K/Akt/mTOR signaling pathway and its regulation of autophagy.

Caption: A typical experimental workflow for studying the effects of 3-MA on autophagy.

Conclusion and Future Perspectives

The discovery of this compound as an inhibitor of autophagy marked a pivotal moment in cell biology, providing researchers with a powerful tool to unravel the complexities of this essential cellular process. Its mechanism of action as a PI3K inhibitor, particularly its effects on both class I and class III PI3Ks, has illuminated the intricate signaling networks that govern autophagy. While its dual role necessitates careful experimental design and interpretation, 3-MA remains an indispensable compound in the autophagy researcher's toolkit. Future research will likely focus on developing more specific inhibitors targeting different stages of the autophagic pathway, building upon the foundational knowledge gained from the study of 3-MA. This will undoubtedly lead to a more nuanced understanding of autophagy's role in health and disease, opening new avenues for therapeutic intervention.

References

- 1. LC3B Polyclonal Antibody (PA1-46286) [thermofisher.com]

- 2. bosterbio.com [bosterbio.com]

- 3. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]

- 4. This compound induces cell death and its interaction with chemotherapeutic drugs is independent of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC3B Polyclonal Antibody (PA1-16930) [thermofisher.com]

- 6. LC3B Antibody | Cell Signaling Technology [cellsignal.com]

- 7. biocompare.com [biocompare.com]

- 8. scbt.com [scbt.com]

- 9. 山羊抗兔IgG(H+L),HRP标记抗体 | 高效检测 | Invitrogen [thermofisher.cn]

- 10. ABclonal [abclonal.com]

- 11. Alexa Fluor® 488-AffiniPure Goat Anti-Rabbit IgG (H+L) Secondary Antibody | JIR [jacksonimmuno.com]

- 12. Goat anti-Rabbit IgG (H+L) Cross-Adsorbed, Alexa Fluor™ 488 (A-11008) [thermofisher.com]

A Historical Perspective of 3-Methyladenine in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Autophagy Inhibition

3-Methyladenine (3-MA) holds a significant place in the history of cell biology as one of the first identified and most widely used inhibitors of autophagy. Initially characterized in 1982 by Seglen and Gordon, 3-MA's ability to block the autophagic/lysosomal pathway of protein degradation in rat hepatocytes opened a new window into the study of this fundamental cellular process.[1][2][3][4] This technical guide provides a historical perspective on the use of 3-MA in research, detailing its discovery, the evolution of our understanding of its mechanism of action, and its application in studying cellular signaling pathways.

The Early Days: A Specific Inhibitor of Autophagic Degradation

In their seminal 1982 paper, Seglen and Gordon demonstrated that 5 mM 3-MA could inhibit endogenous protein degradation in isolated rat hepatocytes by approximately 60% without affecting protein synthesis or intracellular ATP levels.[1][2] This specificity for the autophagic pathway, confirmed by the suppression of autophagosome formation as observed through electron microscopy, established 3-MA as a powerful tool to dissect the roles of autophagy in various physiological and pathological contexts.[1] Early research primarily utilized 3-MA to understand the contribution of autophagy to protein turnover and cellular homeostasis.

Unraveling the Mechanism: The PI3K Connection

The initial understanding of 3-MA's mechanism was that it specifically targeted the autophagic pathway. It was later discovered that 3-MA exerts its inhibitory effect on autophagy by targeting phosphoinositide 3-kinases (PI3Ks).[3] Specifically, 3-MA was found to be an inhibitor of class III PI3K (also known as Vps34), a key enzyme in the initiation of autophagosome formation.[5] The Vps34-Beclin 1 complex is crucial for the production of phosphatidylinositol 3-phosphate (PI(3)P), which is essential for the recruitment of other autophagy-related proteins to the phagophore. By inhibiting Vps34, 3-MA prevents the formation of autophagosomes.

A more nuanced understanding of 3-MA's action emerged with the discovery of its dual role in regulating autophagy. Research revealed that 3-MA also inhibits class I PI3Ks, which are components of a signaling pathway that normally suppresses autophagy. The class I PI3K pathway, involving the p85 and p110 subunits, activates Akt and mTOR, potent inhibitors of autophagy initiation. The inhibitory effect of 3-MA on class I PI3K is persistent, while its effect on class III PI3K is transient. This differential inhibition can lead to the promotion of autophagy under certain conditions, a critical consideration for researchers using 3-MA.

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables summarize key quantitative data from historical and more recent studies on this compound.

| Parameter | Cell Type | Concentration | Effect | Reference |

| Inhibition of Endogenous Protein Degradation | Isolated Rat Hepatocytes | 5 mM | ~60% inhibition | Seglen and Gordon, 1982[1][2] |

| IC50 for Vps34 (Class III PI3K) | HeLa cells | 25 µM | Inhibition of Vps34 activity | MedChemExpress |

| IC50 for PI3Kγ (Class I PI3K) | HeLa cells | 60 µM | Inhibition of PI3Kγ activity | MedChemExpress |

| Inhibition of Starvation-Induced Autophagy | Normal Rat Kidney (NRK) cells | 6 mM | >80% inhibition | Wu et al., 2013 |

| IC50 for Autophagy Inhibition | Normal Rat Kidney (NRK) cells | 1.21 mM | Inhibition of starvation-induced autophagy | Wu et al., 2013 |

Experimental Protocols: Key Methodologies

Original Protocol for Measuring Inhibition of Protein Degradation in Isolated Rat Hepatocytes (Adapted from Seglen and Gordon, 1982)

-

Isolation of Hepatocytes: Rat hepatocytes are isolated by collagenase perfusion of the liver.

-

Labeling of Cellular Proteins: The isolated hepatocytes are incubated with a radioactive amino acid, such as [14C]valine, to label the intracellular protein pool.

-

Induction of Autophagy: To induce autophagy, the cells are washed and incubated in an amino acid-free medium.

-

Treatment with this compound: 3-MA is dissolved in the incubation medium to a final concentration of 5 mM.

-

Measurement of Protein Degradation: The rate of protein degradation is determined by measuring the release of the radioactive amino acid from the cells into the medium over time. This is typically done by precipitating the protein in the medium with trichloroacetic acid (TCA) and measuring the radioactivity in the TCA-soluble fraction.

-

Control: A control group of hepatocytes is incubated under the same conditions without 3-MA to determine the basal rate of protein degradation.

Protocol for Assessing Autophagic Flux using LC3 Immunoblotting with this compound as an Inhibitor

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with the experimental compound(s) to induce or modulate autophagy. Include a control group treated with vehicle alone. For inhibition of autophagy, treat a parallel set of wells with 5-10 mM 3-MA for the desired time.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against LC3 overnight at 4°C. After washing with TBST, incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The two bands for LC3 correspond to LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form). An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation. The inclusion of 3-MA serves as a negative control, where the induction of LC3-II should be blocked.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Caption: Dual inhibitory action of this compound on PI3K signaling pathways.

Caption: A typical experimental workflow for studying autophagy with 3-MA.

Conclusion: An Evolving Tool in Cellular Research

From its initial discovery as a specific inhibitor of autophagy to the more complex understanding of its dual action on PI3K signaling, this compound has been an invaluable tool in cell biology. Its historical journey reflects the broader evolution of our understanding of autophagy itself. While newer, more specific inhibitors of autophagy have been developed, 3-MA remains a widely used and important compound in the researcher's toolkit. A thorough understanding of its historical context and its complex mechanism of action is crucial for the accurate design and interpretation of experiments aimed at elucidating the intricate roles of autophagy in health and disease.

References

- 1. This compound: Specific inhibitor of autophagic/lysosomal protein degradation in isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: specific inhibitor of autophagic/lysosomal protein degradation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pnas.org [pnas.org]

- 5. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 3-Methyladenine in Autophagy

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Autophagy and the Pivotal Role of PI3K Signaling

Autophagy is a highly conserved catabolic process crucial for cellular homeostasis, involving the degradation of cytoplasmic components, such as long-lived proteins and damaged organelles, via the lysosomal pathway.[1] This process begins with the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and subsequently fuses with a lysosome to form an autolysosome, where the contents are degraded.[2]

The regulation of autophagy is intricately linked to phosphoinositide 3-kinases (PI3Ks), a family of enzymes that play opposing roles in this process. PI3Ks are broadly divided into three classes.

-

Class I PI3Ks are key components of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and proliferation. Activation of this pathway by growth factors leads to the phosphorylation and activation of mTOR (mechanistic target of rapamycin), which in turn phosphorylates and inactivates the ULK1 complex, a critical initiator of autophagy. Thus, the Class I PI3K pathway is a potent inhibitor of autophagy.[1][3][4]

-

Class III PI3K , also known as Vps34 (vacuolar protein sorting 34), is a core component of a complex that includes Beclin-1.[2][4] This complex is essential for the initiation of autophagy, where it generates phosphatidylinositol 3-phosphate (PI3P) on the phagophore (the precursor to the autophagosome), a crucial step for the recruitment of other autophagy-related (Atg) proteins.[2][5][6]

3-Methyladenine (3-MA) is a widely utilized pharmacological agent in autophagy research, primarily known for its inhibitory effects.[6][7] However, its mechanism is complex and context-dependent, stemming from its ability to inhibit multiple PI3K classes.[2][5] This guide provides a detailed examination of 3-MA's mechanism of action, its dual role in modulating autophagy, quantitative parameters for its use, and key experimental protocols for its study.

Core Mechanism 1: 3-MA as a Canonical Autophagy Inhibitor

The primary and most well-established role of 3-MA is the inhibition of autophagy. It achieves this by directly targeting the Class III PI3K, Vps34.[1][3][6][8]

By inhibiting the kinase activity of the Vps34-Beclin-1 complex, 3-MA prevents the production of PI3P at the site of autophagosome nucleation.[2][5] This blockage halts the recruitment of essential downstream ATG proteins to the nascent phagophore, thereby blocking autophagosome formation and effectively suppressing the autophagic process at its initial phase.[1][8][9][10] This makes 3-MA a valuable tool for investigating the consequences of autophagy inhibition in various biological systems.

Core Mechanism 2: The Dual Role - 3-MA as an Autophagy Inducer

Paradoxically, 3-MA can also promote autophagy under specific conditions, a phenomenon attributed to its differential temporal effects on Class I versus Class III PI3Ks.[1][5] While its inhibitory effect on Class III PI3K is transient, 3-MA causes a persistent block of Class I PI3K activity.[1][5]

Under nutrient-rich conditions, prolonged treatment with 3-MA inhibits the Class I PI3K/Akt pathway.[5] This leads to the de-suppression of its downstream target, mTOR, a potent negative regulator of autophagy.[1] The sustained inhibition of mTOR activity allows for the activation of the ULK1 complex, thereby triggering the initiation of the autophagic cascade.[5] This effect can override the transient inhibition of Class III PI3K, resulting in a net induction of autophagic flux.[5] This dual functionality necessitates careful consideration of experimental conditions, particularly treatment duration and nutrient status.[1][5]

Data Presentation: Quantitative Parameters

The efficacy of 3-MA is concentration-dependent. The following tables summarize key quantitative data for its use in research.

Table 1: IC₅₀ Values of this compound

| Target | Cell Line / System | IC₅₀ Value | Reference(s) |

|---|---|---|---|

| Vps34 (Class III PI3K) | HeLa Cells | 25 µM | [11] |

| PI3Kγ (Class I PI3K) | HeLa Cells | 60 µM | [11] |

| Autophagy (Starvation-induced) | NRK Cells | 1.21 mM | [6] |

| Protein Degradation | Rat Hepatocytes | 5 mM |[10] |

Table 2: Typical Working Concentrations of this compound in Cell Culture

| Experimental Goal | Typical Concentration | Treatment Duration | Key Considerations | Reference(s) |

|---|---|---|---|---|

| Inhibit Starvation-Induced Autophagy | 5 - 10 mM | Short-term (e.g., 2-6 hours) | High concentrations are needed; solubility can be an issue. | [2][7][11][12] |

| Induce Autophagy | 5 mM | Long-term (e.g., >9 hours) | Must be performed in nutrient-rich conditions. | [1][5][11] |

| General Autophagy Inhibition | 5 mM | Varies | Most commonly cited general-purpose concentration. |[7] |

Note: 3-MA has poor solubility in aqueous media at room temperature and solutions are unstable; fresh preparation is recommended.[6][11] It can be dissolved in DMSO at concentrations up to 100 mM.[7]

Experimental Protocols

To accurately assess the impact of 3-MA on autophagy, it is crucial to measure autophagic flux—the entire process from autophagosome formation to lysosomal degradation. Relying on a single marker is insufficient. Below are detailed methodologies for key assays.

LC3 Turnover Assay by Western Blot

This assay is the gold standard for measuring autophagic flux. It quantifies the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome membrane-bound, lipidated form (LC3-II). An increase in LC3-II can mean either autophagy induction or a blockage in lysosomal degradation. To distinguish between these, the assay is performed in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).

Methodology:

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvest.

-

Treatment Groups: Prepare four groups for each condition to be tested (e.g., Control, Test Compound):

-

Group 1: Vehicle control.

-

Group 2: Vehicle control + Lysosomal Inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the final 2-4 hours of culture.

-

Group 3: 3-MA treatment.

-

Group 4: 3-MA treatment + Lysosomal Inhibitor for the final 2-4 hours.

-

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% polyacrylamide gel.

-

After electrophoresis, transfer proteins to a PVDF membrane (Note: PVDF is critical for efficient LC3 detection).[13]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against LC3B (e.g., at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detect the signal using an ECL substrate. Also probe for a loading control (e.g., GAPDH or β-actin).

-

-

Data Analysis: Quantify the band intensities for LC3-II and the loading control. Autophagic flux is determined by subtracting the LC3-II level in the absence of the lysosomal inhibitor from the level in its presence. A decrease in this flux in 3-MA-treated cells compared to control indicates inhibition.

p62/SQSTM1 Degradation Assay

p62 (also known as Sequestosome-1 or SQSTM1) is an autophagy cargo receptor that binds to ubiquitinated proteins and to LC3-II, thereby targeting protein aggregates for degradation.[15][16] During active autophagy, p62 is itself degraded in the autolysosome. Therefore, p62 levels are inversely correlated with autophagic flux; its accumulation suggests autophagy inhibition.[15]

Methodology: This assay is typically performed using Western blotting, following the same general protocol as the LC3 turnover assay.

-

Cell Treatment: Treat cells with vehicle control or 3-MA for the desired duration. Lysosomal inhibitors are not required for this specific readout but can be included for comprehensive analysis.

-

Lysis and Western Blot: Lyse cells and perform Western blotting as described above.

-

Antibody Incubation: Probe the membrane with a primary antibody against p62/SQSTM1 (e.g., 1:1000 dilution) and a loading control.

-

Data Analysis: Quantify the p62 band intensity relative to the loading control. An accumulation of p62 in 3-MA-treated cells compared to the control is indicative of autophagy inhibition.

mCherry-GFP-LC3 Reporter Assay

This fluorescence-based assay provides a powerful visual and quantitative method to monitor autophagic flux in living or fixed cells.[17] The assay utilizes a tandem-tagged LC3 protein (mCherry-GFP-LC3). In neutral pH environments like the cytoplasm and autophagosomes, both GFP and mCherry fluoresce, resulting in yellow puncta.[17] Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red-only puncta.[17]

Methodology:

-

Cell Transfection/Transduction: Establish a cell line stably expressing the mCherry-GFP-LC3 plasmid or transiently transfect cells 24-48 hours before the experiment.[17]

-

Cell Treatment: Treat the cells with 3-MA or control conditions. Include positive (e.g., starvation) and negative (e.g., Bafilomycin A1) controls.

-

Cell Imaging:

-

Fix the cells with 4% paraformaldehyde.

-

Mount coverslips onto slides with a mounting medium containing DAPI to stain nuclei.

-

Image the cells using a fluorescence or confocal microscope, capturing images in the green (GFP), red (mCherry), and blue (DAPI) channels.

-

-

Data Analysis:

-

Count the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.

-

At least 50-100 cells should be analyzed per condition.[17]

-

Autophagy inhibition by 3-MA would be indicated by a significant decrease in the total number of both yellow and red puncta compared to a starvation-induced control. An increase in the ratio of yellow to red puncta would suggest a block in autophagosome-lysosome fusion, though this is not the primary mechanism of 3-MA.

-

Conclusion and Caveats

References

- 1. invivogen.com [invivogen.com]

- 2. Frontiers | Cell Death Triggered by the Autophagy Inhibitory Drug this compound in Growing Conditions Proceeds With DNA Damage [frontiersin.org]

- 3. Autophagy Inhibitor this compound Potentiates Apoptosis induced by Dietary Tocotrienols in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arsenic induces dysfunctional autophagy via dual regulation of mTOR pathway and Beclin1-Vps34/PI3K complex in MLTC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual Role of this compound in Modulation of Autophagy via Different Temporal Patterns of Inhibition on Class I and III Phosphoinositide 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and screening of 3-MA derivatives for autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound autophagy inhibitor 5142-23-4 [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, selective PI3K inhibitor (CAS 5142-23-4) | Abcam [abcam.com]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]

- 15. umbrella.lib.umb.edu [umbrella.lib.umb.edu]

- 16. p62/SQSTM1 forms protein aggregates degraded by autophagy and has a protective effect on huntingtin-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mCherry-GFP-LC3 reporter assay [bio-protocol.org]

3-Methyladenine (3-MA): A Technical Guide to its Role as a PI3K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyladenine (3-MA) is a widely utilized pharmacological agent in cell biology research, primarily known for its inhibitory effects on autophagy. Its mechanism of action is centered on the inhibition of phosphoinositide 3-kinases (PI3Ks), a family of enzymes crucial for a multitude of cellular processes including cell growth, proliferation, survival, and intracellular trafficking.[1] This technical guide provides an in-depth exploration of 3-MA's role as a PI3K inhibitor, its impact on downstream signaling pathways, and detailed experimental protocols for its application in a research setting.

Mechanism of Action: A Dual Role in Autophagy Regulation

3-MA's primary fame stems from its ability to inhibit autophagy by targeting the class III PI3K, Vps34, which is essential for the initiation of autophagosome formation.[2][3] However, its activity is not limited to this specific isoform. 3-MA also exhibits inhibitory effects on class I and class II PI3Ks, leading to a complex and context-dependent modulation of autophagy.[2][4]

Under conditions of nutrient deprivation, 3-MA acts as a canonical autophagy inhibitor by transiently suppressing class III PI3K activity, thereby blocking the formation of autophagosomes.[2] Conversely, under nutrient-rich conditions, prolonged treatment with 3-MA can paradoxically promote autophagic flux. This is attributed to its persistent inhibition of class I PI3K, which leads to the downregulation of the Akt/mTOR signaling pathway, a key negative regulator of autophagy.[2][5] This dual functionality underscores the importance of careful experimental design and interpretation when using 3-MA to study autophagy.

Beyond its role in autophagy, 3-MA has been shown to suppress the invasion of highly metastatic cancer cells through the inhibition of class I and II PI3Ks and can induce caspase-dependent cell death independently of its effects on autophagy.[2]

Data Presentation: Quantitative Insights into 3-MA Activity

To facilitate experimental design, the following tables summarize key quantitative data regarding 3-MA's inhibitory properties.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Vps34/Class III PI3K) | 25 µM | HeLa cells | [6] |

| IC50 (PI3Kγ/Class IB PI3K) | 60 µM | HeLa cells | [6] |

| IC50 (Autophagy Inhibition) | 1.21 mM | NRK cells | [7] |

| Typical in vitro Concentration | 0.5 - 10 mM | Various cell lines | [8][9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of 3-MA in a laboratory setting. The following are representative protocols for key experiments.

Protocol 1: 3-MA Treatment of Cultured Cells

This protocol outlines the general procedure for treating adherent cancer cell lines with 3-MA to study its effects on cellular pathways.

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach 60-70% confluency.

-

Preparation of 3-MA Stock Solution: Due to its poor solubility, it is recommended to prepare fresh solutions of 3-MA. Dissolve 3-MA powder in DMSO to a stock concentration of 100 mM. Gentle heating may be required. Note that some sources advise against storing DMSO stock solutions.[8] Alternatively, dissolve in sterile water or PBS with heating, though precipitation may occur upon cooling.

-

Treatment: Dilute the 3-MA stock solution directly into the cell culture medium to the desired final concentration (typically ranging from 0.5 mM to 10 mM). For control wells, add an equivalent volume of the vehicle (e.g., DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 4, 12, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as western blotting, viability assays, or autophagy flux assays.

Protocol 2: Western Blotting for PI3K/Akt Pathway Proteins

This protocol describes the detection of key phosphorylated proteins in the PI3K/Akt pathway following 3-MA treatment.

-

Cell Lysis: After 3-MA treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt (Ser473), phospho-S6 ribosomal protein, total Akt, total S6, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis can be performed using software like ImageJ to quantify changes in protein phosphorylation.

Protocol 3: Autophagy Flux Assay (LC3 Turnover and p62 Degradation)

This protocol allows for the assessment of autophagic flux by measuring the levels of LC3-II and p62 in the presence and absence of a lysosomal inhibitor.

-

Experimental Groups: Set up the following treatment groups:

-

Control (vehicle-treated)

-

3-MA treated

-

Control + Lysosomal Inhibitor (e.g., Bafilomycin A1 at 100 nM or Chloroquine at 50 µM for the last 2-4 hours of culture)

-

3-MA + Lysosomal Inhibitor

-

-

Treatment: Treat cells with 3-MA as described in Protocol 1. Add the lysosomal inhibitor to the designated wells for the final hours of the incubation period.

-

Western Blotting: Perform western blotting as described in Protocol 2, using primary antibodies against LC3 and p62/SQSTM1.

-

Analysis:

-

LC3 Turnover: Autophagic flux is determined by the difference in the amount of LC3-II between samples with and without the lysosomal inhibitor. An increase in this difference indicates an increase in autophagic flux.

-

p62 Degradation: p62 is a substrate of autophagy and its levels decrease as autophagic flux increases. An accumulation of p62 in the presence of 3-MA would suggest an inhibition of autophagy.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the action of this compound.

Caption: PI3K signaling pathway and points of inhibition by this compound.

Caption: Experimental workflow for studying the effects of 3-MA on autophagy.

Caption: The dual role of this compound in autophagy regulation.

References

- 1. Using LC3 to Monitor Autophagy Flux in the Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, selective PI3K inhibitor (CAS 5142-23-4) | Abcam [abcam.com]

- 6. Autophagic flux analysis [protocols.io]

- 7. Synthesis and screening of 3-MA derivatives for autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

3-Methyladenine: A Technical Guide to its Complex Role in Autophagosome Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyladenine (3-MA) is a widely utilized pharmacological agent in autophagy research, classically known for its inhibitory effects on autophagosome formation. Its primary mechanism of action involves the suppression of Class III phosphoinositide 3-kinase (PI3K) activity, a critical step in the initiation of the autophagic process. However, emerging evidence has unveiled a more complex, dual role for 3-MA. Depending on the cellular context, particularly nutrient status and duration of treatment, 3-MA can also promote autophagic flux. This paradoxical effect stems from its differential temporal inhibition of Class I and Class III PI3Ks. This technical guide provides an in-depth exploration of 3-MA's mechanisms, summarizes key quantitative data, details essential experimental protocols for its study, and offers critical considerations for its application in research and drug development.

The Dual Mechanism of this compound in Autophagy Regulation

This compound is a purine analogue that functions as an inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2] Its effect on autophagy is multifaceted and primarily depends on which class of PI3K is predominantly affected.

Inhibition of Autophagy via Class III PI3K Suppression

The canonical role of 3-MA is as an inhibitor of autophagy. This function is mediated through its potent, albeit transient, inhibition of the Class III PI3K, also known as Vps34 (Vacuolar Protein Sorting 34).[3][4][5]

-

The Vps34-Beclin-1 Complex: Vps34 is a core component of a protein complex that includes Beclin-1, Atg14L, and Vps15.[6][7] This complex is essential for the initiation phase of autophagy, specifically the nucleation of the phagophore (the precursor to the autophagosome).[1][8]

-

PI(3)P Production: The primary function of the active Vps34 complex is to phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P) on the surface of the nascent phagophore.[8][9]

-

Recruitment of Autophagy Effectors: PI(3)P acts as a docking site for proteins containing PI(3)P-binding domains (e.g., WIPI proteins), which are crucial for recruiting the core autophagy machinery, including the Atg5-Atg12-Atg16L1 complex and LC3 (Microtubule-associated protein 1A/1B-light chain 3), leading to phagophore elongation.[9]

By inhibiting Vps34, 3-MA prevents the production of PI(3)P, thereby blocking the recruitment of essential autophagy proteins and halting autophagosome formation at its earliest stage.[1] This inhibitory effect is most prominently observed during starvation-induced autophagy.[3][10]

Induction of Autophagy via Class I PI3K Suppression

Paradoxically, prolonged treatment with 3-MA, particularly under nutrient-rich conditions, can lead to an increase in autophagic flux.[3][4][10] This effect is attributed to the persistent inhibition of Class I PI3Ks.[3][4][5][10]

-

The Class I PI3K/Akt/mTOR Pathway: The Class I PI3K pathway is a major negative regulator of autophagy. When activated by growth factors, Class I PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3), which in turn activates the serine/threonine kinase Akt.

-

mTORC1 Activation: Akt activates the mammalian target of rapamycin complex 1 (mTORC1), a central signaling hub that suppresses autophagy.

-

Inhibition of ULK1 Complex: Under nutrient-rich conditions, active mTORC1 directly phosphorylates and inhibits the ULK1 complex (containing ULK1, Atg13, and FIP200), the most upstream kinase complex in the autophagy initiation cascade, thereby preventing the induction of autophagy.[3]

By persistently inhibiting Class I PI3K, 3-MA blocks the activation of the Akt/mTORC1 signaling axis.[3] The resulting suppression of mTORC1 activity relieves its inhibitory phosphorylation of the ULK1 complex, leading to the initiation of autophagy.[3] The key to this dual role is the temporal difference in its effects: the inhibition of Class III PI3K is transient, while the block on Class I PI3K is sustained.[3][4][5][10]

Quantitative Data on 3-MA's Effects

The concentration and treatment duration of 3-MA are critical determinants of its ultimate effect on autophagy. The following tables summarize findings from various studies.

Table 1: Inhibitory Effects of this compound on Autophagy

| Cell Type | 3-MA Concentration | Treatment Duration | Condition | Observed Effect | Reference |

| HeLa Cells | 5 mM | 24 hours | Glucose Starvation | Reduced GFP-LC3 puncta from 98% to 23% | [11][12] |

| Rat Hepatocytes | 5 mM | Not specified | Starvation | Inhibition of protein degradation | [13] |

| HMrSV5 Cells | 1-10 mM | 48 hours | LPS-induced stress | Dose-dependent attenuation of LC3-II conversion | [14] |

| MLTC-1 Cells | Not specified | Not specified | Arsenic-induced stress | Inhibition of Vps34/PI3K and autophagosome formation | [15] |

| Human Fibroblasts | Not specified | Not specified | Growth-arrested | Inhibition of autophagic sequestration | [16] |

Table 2: Inductive Effects of this compound on Autophagy

| Cell Type | 3-MA Concentration | Treatment Duration | Condition | Observed Effect | Reference |

| MEF & PC3-GFP-LC3 | 5-10 mM | 9 hours | Nutrient-rich medium | Increased autophagic flux and LC3-II conversion | [3][10] |

| MEF Cells | Not specified | up to 9 hours | Full medium | Marked increases in autophagic markers | [3][4][10] |

| HeLa Cells | 10 mM | 1 day | Normal growth | 25% decrease in cell viability, independent of autophagy inhibition | [11] |

Experimental Protocols for Studying 3-MA's Effects

To accurately assess the impact of 3-MA on autophagosome formation, a combination of methods is recommended.

LC3 Turnover Assay by Immunoblotting

This assay is the most common method for measuring autophagic flux. It relies on monitoring the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II). An increase in LC3-II can mean either increased autophagosome formation or a blockage in their degradation. Therefore, the assay must be performed in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1, Chloroquine) to distinguish between these possibilities.

Protocol Steps:

-

Cell Culture and Treatment: Plate cells to desired confluency. Treat experimental groups with vehicle, 3-MA, a lysosomal inhibitor, and 3-MA plus a lysosomal inhibitor for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein on a 12-15% polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against LC3 (1:1000-1:2000) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:10000) for 1 hour at room temperature.[17] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[17]

-

Analysis: Quantify the band intensities for LC3-I and LC3-II. Autophagic flux is determined by comparing the amount of LC3-II in samples with and without the lysosomal inhibitor. A greater accumulation of LC3-II in the presence of the inhibitor indicates a higher autophagic flux.

Transmission Electron Microscopy (TEM)

TEM is the gold standard for visualizing autophagic structures, providing unequivocal morphological evidence of autophagosomes and autolysosomes.[18]

Protocol Steps:

-

Cell Fixation: Following treatment with 3-MA, fix cells immediately (e.g., with 2.5% glutaraldehyde in 0.1 M cacodylate buffer) for 1-2 hours at room temperature.

-

Post-fixation: Wash the cells and post-fix with 1% osmium tetroxide, often buffered with imidazole to enhance membrane contrast.[19]

-

Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol and embed in an epoxy resin.

-

Ultrathin Sectioning: Cut ultrathin sections (70-80 nm) using an ultramicrotome.[19]

-

Staining: Mount sections on copper grids and stain with uranyl acetate and lead citrate to enhance contrast.

-

Imaging and Analysis: Image the sections using a transmission electron microscope. Identify autophagosomes as double-membraned vesicles containing cytoplasmic material. Quantify the number and area of autophagic vesicles per cell profile.

References

- 1. invivogen.com [invivogen.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dual Role of this compound in Modulation of Autophagy via Different Temporal Patterns of Inhibition on Class I and III Phosphoinositide 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 5. Dual role of this compound in mo ... | Article | H1 Connect [archive.connect.h1.co]

- 6. Mst1 inhibits autophagy by promoting Beclin1-Bcl-2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The autophagic inhibitor this compound potently stimulates PKA-dependent lipolysis in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Cell Death Triggered by the Autophagy Inhibitory Drug this compound in Growing Conditions Proceeds With DNA Damage [frontiersin.org]

- 10. Dual Role of this compound in Modulation of Autophagy via Different Temporal Patterns of Inhibition on Class I and III Phosphoinositide 3-Kinase* | Semantic Scholar [semanticscholar.org]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound, selective PI3K inhibitor (CAS 5142-23-4) | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. Arsenic induces dysfunctional autophagy via dual regulation of mTOR pathway and Beclin1-Vps34/PI3K complex in MLTC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of autophagy with this compound results in impaired turnover of lysosomes and accumulation of lipofuscin-like material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. proteolysis.jp [proteolysis.jp]

- 18. Immunogold Electron Microscopy of the Autophagosome Marker LC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The autophagy research in electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Janus Face of 3-Methyladenine: A Technical Guide to its Dual Role in Autophagy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methyladenine (3-MA) is a widely utilized pharmacological agent in the study of autophagy, a fundamental cellular process of self-digestion and recycling. Historically recognized as a canonical inhibitor of autophagy, a growing body of evidence has unveiled a more complex, dual regulatory role for this molecule. Under specific experimental conditions, 3-MA can paradoxically promote autophagic flux. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the dichotomous nature of 3-MA, offering a comprehensive resource for researchers and drug development professionals. We will dissect the signaling pathways, present quantitative data for its bimodal action, and provide detailed experimental protocols for assessing its effects, empowering researchers to harness this tool with greater precision and interpret their findings with enhanced clarity.

Introduction: The Enigma of this compound

Autophagy is a tightly regulated catabolic process essential for cellular homeostasis, with critical implications in a myriad of physiological and pathological states, including cancer, neurodegenerative diseases, and infectious diseases. Pharmacological modulation of autophagy is a key strategy for both basic research and therapeutic intervention. For decades, this compound has been a cornerstone tool for inhibiting autophagy through its action on phosphoinositide 3-kinases (PI3Ks). However, the simplistic view of 3-MA as a straightforward inhibitor has been challenged by findings demonstrating its capacity to induce autophagy, a phenomenon contingent on cellular context and treatment duration.[1][2] Understanding this duality is paramount for the accurate design and interpretation of autophagy-related experiments.

The Molecular Basis of 3-MA's Duality: A Tale of Two PI3Ks

The dual functionality of 3-MA stems from its differential effects on two classes of phosphoinositide 3-kinases: Class I and Class III PI3Ks.

-

Inhibition of Autophagy (The Canonical Role): The inhibitory action of 3-MA is primarily attributed to its suppression of Class III PI3K (Vps34) .[3] Vps34 is a core component of the autophagic machinery, forming a complex with Beclin-1 that is essential for the nucleation of the autophagosome, the double-membraned vesicle that engulfs cytoplasmic cargo.[4][5] By inhibiting Vps34, 3-MA prevents the formation of autophagosomes, thereby blocking the initiation of autophagy.[3][6] This inhibitory effect is typically observed under starvation conditions or with short-term treatment.[2][3]

-

Promotion of Autophagy (The Paradoxical Role): The promotion of autophagy by 3-MA is a consequence of its sustained inhibition of Class I PI3Ks .[1][2] The Class I PI3K/Akt/mTOR signaling pathway is a major negative regulator of autophagy.[7][8] Under nutrient-rich conditions, this pathway is active, and mTOR (mammalian target of rapamycin) phosphorylates and inactivates the ULK1 complex, a key initiator of autophagy.[7] Prolonged treatment with 3-MA leads to a persistent inhibition of Class I PI3K, which in turn downregulates Akt and mTOR activity.[1][9] This sustained suppression of the mTOR pathway relieves the inhibition on the ULK1 complex, leading to the induction of autophagic flux.[1] Crucially, the inhibitory effect of 3-MA on Class III PI3K is transient, while its effect on Class I PI3K is more persistent.[1][2] This temporal difference in kinase inhibition is the key determinant of 3-MA's dual role.

Quantitative Data on this compound's Activity

The following tables summarize key quantitative data regarding the effects of 3-MA on autophagy and its target kinases.

| Parameter | Value | Cell Line/System | Conditions | Reference |

| IC50 (Vps34) | 25 µM | HeLa cells | In vitro kinase assay | [10] |

| IC50 (PI3Kγ - Class IB) | 60 µM | HeLa cells | In vitro kinase assay | [10] |

| Effective Inhibitory Concentration | 5 mM - 10 mM | Various cell lines | Starvation-induced autophagy | [1] |

| Effective Promoting Concentration | 5 mM - 10 mM | Various cell lines | Nutrient-rich, prolonged treatment (>6h) | [1] |

| IC80 (Autophagy Inhibition) | 6 mM | - | Starvation-driven autophagy | [1] |

Table 1: Inhibitory Concentrations and IC50 Values of this compound.

| Treatment Duration | Effect on Autophagy | Nutrient Status | Primary Mechanism | Reference |

| Short-term (e.g., < 4 hours) | Inhibition | Starvation | Transient inhibition of Class III PI3K (Vps34) | [1][2] |

| Prolonged (e.g., > 6-9 hours) | Promotion | Nutrient-rich | Persistent inhibition of Class I PI3K, leading to mTOR suppression | [1][11] |

Table 2: Temporal and Context-Dependent Effects of this compound on Autophagy.

Experimental Protocols

Western Blotting for LC3-II to Monitor Autophagic Flux

This protocol allows for the quantification of LC3-II, a reliable marker for autophagosomes. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation. To distinguish between increased autophagosome synthesis and decreased degradation, it is crucial to perform an autophagy flux assay using lysosomal inhibitors like Bafilomycin A1 or Chloroquine.[11][12]

Materials:

-

Cells of interest

-

This compound (stock solution in DMSO)

-

Complete culture medium and starvation medium (e.g., EBSS)

-

Lysosomal inhibitor (e.g., Bafilomycin A1)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (15% acrylamide recommended for better separation of LC3-I and LC3-II)

-

PVDF membrane

-

Primary antibodies: Rabbit anti-LC3, Mouse anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.

-

Treatment:

-

Control Group: No treatment.

-

3-MA Inhibition Group: Pre-treat cells with 5-10 mM 3-MA for 1-2 hours, then induce autophagy by starvation for 2-4 hours in the presence of 3-MA.

-

3-MA Promotion Group: Treat cells with 5-10 mM 3-MA in complete medium for 6-9 hours.

-

Autophagy Flux Control: Include parallel wells treated with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2 hours of the experiment for each condition.

-

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using the BCA assay.

-

Western Blotting:

-

Load 20-30 µg of protein per lane on a 15% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies (anti-LC3, 1:1000; anti-β-actin, 1:5000) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect with ECL reagent.

-

-

Analysis: Quantify the band intensities for LC3-II and β-actin. An increase in LC3-II in the presence of a lysosomal inhibitor compared to its absence indicates an increase in autophagic flux.

Fluorescence Microscopy for GFP-LC3 Puncta Formation

This method allows for the visualization and quantification of autophagosomes as fluorescent puncta in cells stably expressing GFP-LC3.[2][12]

Materials:

-

Cells stably expressing GFP-LC3

-

Glass-bottom dishes or coverslips

-

This compound

-

Complete and starvation media

-

Paraformaldehyde (4%)

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips.

-

Treatment: Apply the same treatment conditions as described in the Western blot protocol.

-

Cell Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Staining: Wash with PBS and counterstain nuclei with DAPI.

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates an accumulation of autophagosomes.

PI3K Activity Assay

This protocol provides a general framework for assessing the effect of 3-MA on Class I and Class III PI3K activity. Specific kits are commercially available and should be used according to the manufacturer's instructions.

General Principle: PI3K activity is typically measured by an in vitro kinase assay where the kinase, immunoprecipitated from cell lysates, phosphorylates a lipid substrate (e.g., phosphatidylinositol). The resulting phosphorylated lipid is then detected, often using radioactive ATP ([γ-³²P]ATP) and thin-layer chromatography (TLC) or by ELISA-based methods.

Procedure Outline:

-

Cell Treatment: Treat cells with 3-MA at the desired concentration and for the appropriate duration to observe inhibition of either Class I or Class III PI3K.

-

Cell Lysis: Lyse cells in a buffer that preserves kinase activity.

-

Immunoprecipitation: Immunoprecipitate the specific PI3K isoform of interest (e.g., Vps34 for Class III, p110α for Class I) using a specific antibody.

-

Kinase Reaction: Perform the in vitro kinase reaction with the immunoprecipitated kinase, a lipid substrate, and ATP (labeled or unlabeled depending on the detection method).

-

Detection: Detect and quantify the phosphorylated lipid product.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: 3-MA's inhibitory effect on autophagy.

Caption: 3-MA's promoting effect on autophagy.

Caption: Experimental workflow for autophagy analysis.

Conclusion and Future Perspectives

References

- 1. Frontiers | Cell Death Triggered by the Autophagy Inhibitory Drug this compound in Growing Conditions Proceeds With DNA Damage [frontiersin.org]

- 2. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. Beclin 1, an Essential Component and Master Regulator of PI3K-III in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BECLIN 1-VPS34 COMPLEX ARCHITECTURE: UNDERSTANDING THE NUTS AND BOLTS OF THERAPEUTIC TARGETS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Inhibition of autophagy with this compound is protective in a lethal model of murine endotoxemia and polymicrobial sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]

- 12. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on 3-Methyladenine in Neurodegenerative Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyladenine (3-MA), a well-established inhibitor of phosphoinositide 3-kinases (PI3Ks) and a modulator of autophagy, has emerged as a molecule of interest in the preclinical exploration of neurodegenerative diseases. Its ability to influence fundamental cellular processes such as protein degradation and cell survival pathways makes it a compelling tool for dissecting disease mechanisms and a potential, albeit complex, therapeutic candidate. This technical guide provides an in-depth overview of preliminary studies involving 3-MA in various neurodegenerative contexts, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways it modulates.

Introduction to this compound (3-MA)

This compound is a purine-based compound initially identified for its ability to inhibit autophagy. It primarily acts by inhibiting class III PI3K (Vps34), a key enzyme in the initiation of autophagosome formation.[1] However, it is now understood that 3-MA also exhibits inhibitory effects on class I PI3Ks, which can, under certain conditions, paradoxically promote autophagy by suppressing the Akt/mTOR signaling pathway.[1][2][3] This dual functionality necessitates careful interpretation of experimental outcomes. The context-dependent effects of 3-MA make it a versatile but challenging tool in the study of neurodegenerative disorders, where the role of autophagy itself is often debated, being implicated in both neuroprotective and neurotoxic processes.[4][5]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preliminary studies of 3-MA in models of neurodegenerative disease.

| Disease Model | Organism/Cell Type | 3-MA Concentration | Key Quantitative Finding | Reference |

| Frontotemporal Dementia (CHMP2BIntron5) | Primary Rat Cortical Neurons | 5 mM | Increased neuronal viability from 9.2% to 58.4% three days post-transfection. | [6] |

| Radiation-Induced Brain Injury | Rats | Not specified in vitro | Decreased neuronal apoptosis and microglial activity. | [7][8] |

| Sepsis-Associated Encephalopathy | Mice | 20 mg/kg | Attenuated neuroinflammation and improved cognitive function. | [8] |

| Parkinson's Disease Model (Rotenone-induced) | Primary Mouse Mesencephalic Cultures | 1, 10, 100, 200 µM | No significant effect on dopaminergic neuron survival. | [4] |

| Neuroblastoma (in vitro) | SH-SY5Y cells | Not specified | Induced apoptosis and decreased cell viability. | [9] |

Key Experimental Protocols

This section provides a synthesis of methodologies employed in the cited preliminary studies of 3-MA.

In Vitro Model: Primary Cortical Neuron Culture and Transfection

Objective: To assess the effect of 3-MA on neuronal survival in a cell-based model of Frontotemporal Dementia.

Protocol:

-

Neuron Isolation: Primary cortical neurons are isolated from embryonic day 18 (E18) Sprague Dawley rats. The cortices are dissected and dissociated using trypsin.

-

Cell Plating: Neurons are plated on poly-L-lysine-coated coverslips or plates in a suitable culture medium, such as Neurobasal medium supplemented with B-27 and GlutaMAX.

-

Transfection: At 15 days in vitro (DIV), neurons are transfected with a plasmid expressing the disease-associated protein (e.g., CHMP2BIntron5) and a fluorescent reporter (e.g., GFP) using a transfection reagent like Lipofectamine 2000.

-

3-MA Treatment: Immediately following transfection, the culture medium is replaced with fresh medium containing the desired concentration of 3-MA (e.g., 5 mM) or a vehicle control (e.g., DMSO).

-

Assessment of Neuronal Viability: At specified time points (e.g., 3 days post-transfection), the number of surviving transfected (GFP-positive) neurons is quantified by fluorescence microscopy. Viable neurons are identified by their intact morphology.

In Vivo Model: Radiation-Induced Brain Injury in Rats

Objective: To evaluate the neuroprotective effects of 3-MA in an animal model of radiation-induced cognitive impairment.

Protocol:

-

Animal Model: Adult male Sprague-Dawley rats are subjected to a single dose of whole-brain irradiation (e.g., 20 Gy) under anesthesia. Sham-irradiated animals serve as controls.

-

3-MA Administration: 3-MA is administered to the treatment group, typically via intraperitoneal injection, at a predetermined dosage and frequency. The control group receives vehicle injections.

-

Behavioral Testing (Morris Water Maze): To assess spatial learning and memory, the Morris water maze test is performed. Rats are trained to find a hidden platform in a circular pool of water. The escape latency (time to find the platform) and path length are recorded.

-

Immunohistochemistry: Following the behavioral tests, animals are euthanized, and brain tissue is collected. Brain sections are stained with antibodies against neuronal markers (e.g., NeuN), microglial markers (e.g., Iba-1), and apoptosis markers (e.g., TUNEL) to assess neuronal loss, neuroinflammation, and cell death, respectively.

-

Western Blot Analysis: Protein lysates from brain tissue are analyzed by Western blotting to quantify the expression levels of key proteins involved in apoptosis (e.g., Bax, Bcl-2) and autophagy (e.g., LC3, Beclin-1).

Signaling Pathways Modulated by this compound

3-MA's effects on neuronal cells are primarily mediated through its modulation of the PI3K/Akt/mTOR and autophagy pathways.

The PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival. In the context of neurodegenerative diseases, its dysregulation can contribute to neuronal death. 3-MA, as a PI3K inhibitor, can block this pathway, leading to context-dependent outcomes.

Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of 3-MA.

The Autophagy Pathway

Autophagy is a cellular degradation process crucial for removing aggregated proteins and damaged organelles, which are hallmarks of many neurodegenerative diseases. 3-MA's primary and most well-known function is the inhibition of autophagy at the nucleation step.

Caption: The core autophagy machinery and the inhibitory role of 3-MA at the nucleation stage.

Discussion and Future Directions

The preliminary studies on 3-MA in the context of neurodegenerative diseases highlight its potential as a valuable research tool. In the FTD model, inhibition of autophagy by 3-MA proved to be neuroprotective, suggesting that excessive autophagy can be detrimental in certain pathological contexts.[6] Conversely, in models of sepsis-associated encephalopathy and radiation-induced brain injury, the beneficial effects of 3-MA appear to be linked to the attenuation of neuroinflammation, a process in which autophagy is also implicated.[8]

However, the therapeutic potential of 3-MA is complicated by its dual mechanism of action and the complex role of autophagy in neurodegeneration. The observation that 3-MA had no protective effect in a Parkinson's disease model underscores the disease-specific nature of its action.[4] Furthermore, studies in cancer cell lines of neuronal origin have shown that 3-MA can induce apoptosis, raising concerns about its potential toxicity.[9]